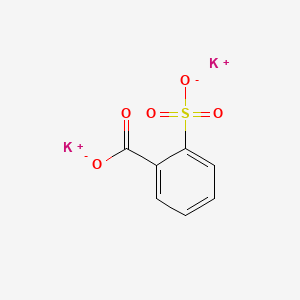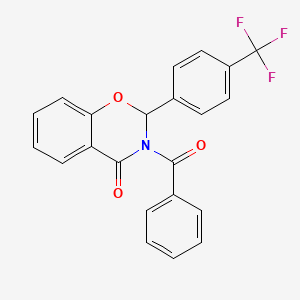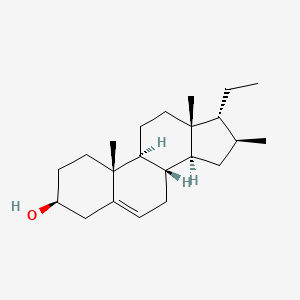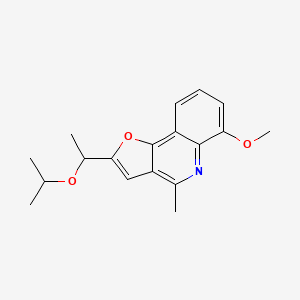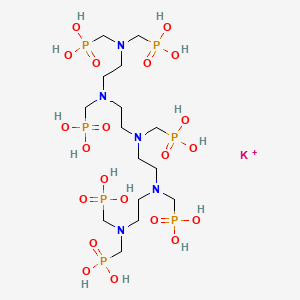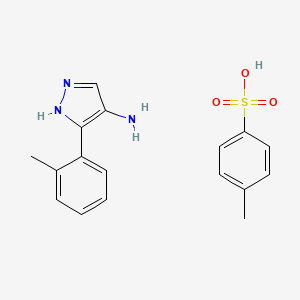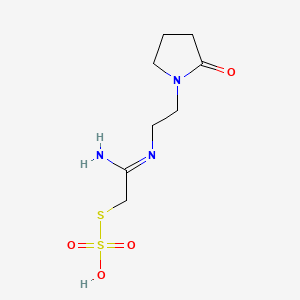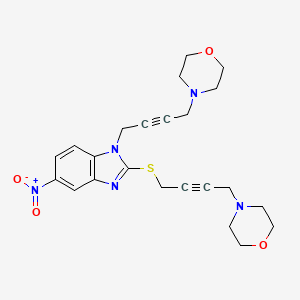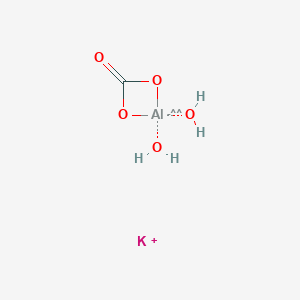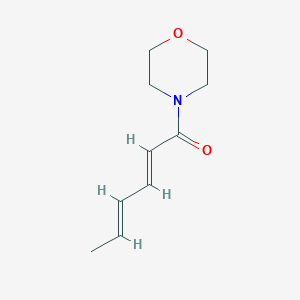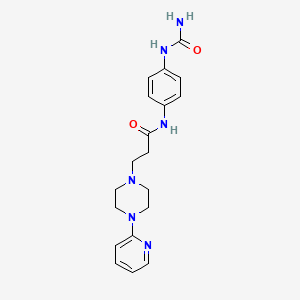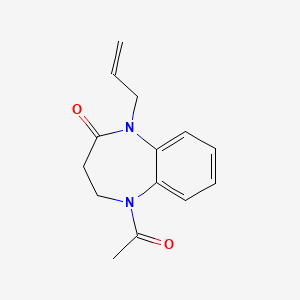
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- is a derivative of the benzodiazepine family Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Allylation: The allyl group is introduced at the 1-position through a nucleophilic substitution reaction using allyl bromide or allyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and reactors can help in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzodiazepine core can undergo various substitution reactions, particularly electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
科学的研究の応用
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory effects on neuronal firing.
類似化合物との比較
Similar Compounds
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: A simpler derivative without the acetyl and allyl groups.
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: A structurally related compound with different substituents.
4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one: Another benzodiazepine derivative with a phenyl group.
Uniqueness
The unique structural features of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)-, such as the acetyl and allyl groups, confer distinct chemical and pharmacological properties. These modifications can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
120337-30-6 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
1-acetyl-5-prop-2-enyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-16-13-7-5-4-6-12(13)15(11(2)17)10-8-14(16)18/h3-7H,1,8-10H2,2H3 |
InChIキー |
KPOKLIRNGJBGBL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(=O)N(C2=CC=CC=C21)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


